molecular formula C14H16N4OS B12917442 1H-Pyrrole-2-carboxaldehyde, 1-methyl-, 4-(m-methoxyphenyl)thiosemicarbazone CAS No. 126956-10-3

1H-Pyrrole-2-carboxaldehyde, 1-methyl-, 4-(m-methoxyphenyl)thiosemicarbazone

Cat. No.: B12917442
CAS No.: 126956-10-3
M. Wt: 288.37 g/mol
InChI Key: UKBQEXKHRUOBOH-XNTDXEJSSA-N
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Description

1H-Pyrrole-2-carboxaldehyde, 1-methyl-, 4-(m-methoxyphenyl)thiosemicarbazone is a complex organic compound that belongs to the class of thiosemicarbazones Thiosemicarbazones are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-2-carboxaldehyde, 1-methyl-, 4-(m-methoxyphenyl)thiosemicarbazone typically involves the reaction of 1H-Pyrrole-2-carboxaldehyde, 1-methyl- with 4-(m-methoxyphenyl)thiosemicarbazide. The reaction is usually carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-2-carboxaldehyde, 1-methyl-, 4-(m-methoxyphenyl)thiosemicarbazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiosemicarbazone group to thiosemicarbazide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosemicarbazone group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiosemicarbazide derivatives.

    Substitution: Various substituted thiosemicarbazones depending on the nucleophile used.

Scientific Research Applications

1H-Pyrrole-2-carboxaldehyde, 1-methyl-, 4-(m-methoxyphenyl)thiosemicarbazone has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its antimicrobial and antiviral activities.

    Medicine: Studied for its potential anticancer properties, particularly in inhibiting tumor growth.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2-carboxaldehyde, 1-methyl-, 4-(m-methoxyphenyl)thiosemicarbazone involves its interaction with various molecular targets. The thiosemicarbazone group can chelate metal ions, which is crucial for its biological activity. This chelation can inhibit metalloenzymes, leading to antimicrobial and anticancer effects. Additionally, the compound can induce oxidative stress in cells, contributing to its cytotoxic properties.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrole-2-carboxaldehyde, 1-methyl-: A precursor in the synthesis of the target compound.

    4-(m-Methoxyphenyl)thiosemicarbazide: Another precursor used in the synthesis.

    Thiosemicarbazones: A broader class of compounds with similar biological activities.

Uniqueness

1H-Pyrrole-2-carboxaldehyde, 1-methyl-, 4-(m-methoxyphenyl)thiosemicarbazone is unique due to its specific structural features, which confer distinct biological activities. The presence of the pyrrole ring and the methoxyphenyl group enhances its ability to interact with biological targets, making it a promising candidate for further research and development.

Properties

CAS No.

126956-10-3

Molecular Formula

C14H16N4OS

Molecular Weight

288.37 g/mol

IUPAC Name

1-(3-methoxyphenyl)-3-[(E)-(1-methylpyrrol-2-yl)methylideneamino]thiourea

InChI

InChI=1S/C14H16N4OS/c1-18-8-4-6-12(18)10-15-17-14(20)16-11-5-3-7-13(9-11)19-2/h3-10H,1-2H3,(H2,16,17,20)/b15-10+

InChI Key

UKBQEXKHRUOBOH-XNTDXEJSSA-N

Isomeric SMILES

CN1C=CC=C1/C=N/NC(=S)NC2=CC(=CC=C2)OC

Canonical SMILES

CN1C=CC=C1C=NNC(=S)NC2=CC(=CC=C2)OC

Origin of Product

United States

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